molecular formula C16H17NO2 B14691635 Cyclohexyl 2-cyano-3-phenylprop-2-enoate CAS No. 26725-95-1

Cyclohexyl 2-cyano-3-phenylprop-2-enoate

Cat. No.: B14691635
CAS No.: 26725-95-1
M. Wt: 255.31 g/mol
InChI Key: TWQLJXGSUOWDKJ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-cyano-3-phenylprop-2-enoate is an organic compound with the molecular formula C16H19NO2 It is a derivative of 2-cyano-3-phenylprop-2-enoate, where the ethyl group is replaced by a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-cyano-3-phenylprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by the addition of benzaldehyde. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-cyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-cyano-3-phenylprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of cyclohexyl 2-cyano-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a cyclohexyl group.

    Methyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Propyl 2-cyano-3-phenylprop-2-enoate: Similar structure but with a propyl group instead of a cyclohexyl group.

Uniqueness

Cyclohexyl 2-cyano-3-phenylprop-2-enoate is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to its ethyl, methyl, or propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

26725-95-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

cyclohexyl 2-cyano-3-phenylprop-2-enoate

InChI

InChI=1S/C16H17NO2/c17-12-14(11-13-7-3-1-4-8-13)16(18)19-15-9-5-2-6-10-15/h1,3-4,7-8,11,15H,2,5-6,9-10H2

InChI Key

TWQLJXGSUOWDKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CC2=CC=CC=C2)C#N

Origin of Product

United States

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